molecular formula C7H7BrClNO2S B2981018 (2-Bromo-3-chlorophenyl)methanesulfonamide CAS No. 2126160-60-7

(2-Bromo-3-chlorophenyl)methanesulfonamide

Cat. No. B2981018
CAS RN: 2126160-60-7
M. Wt: 284.55
InChI Key: VPXRFVXQUPLDEX-UHFFFAOYSA-N
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Description

“(2-Bromo-3-chlorophenyl)methanesulfonamide” is a chemical compound with the molecular formula C7H7BrClNO2S . It has a molecular weight of 284.56 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H7BrClNO2S/c8-7-5(4-13(10,11)12)2-1-3-6(7)9/h1-3H,4H2,(H2,10,11,12) . This indicates that the compound contains bromine, chlorine, nitrogen, oxygen, and sulfur atoms, along with a methanesulfonamide group attached to a phenyl ring.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Chemical Synthesis and Modifications

(2-Bromo-3-chlorophenyl)methanesulfonamide and related compounds have been extensively studied for their chemical reactivity and potential applications in organic synthesis. For instance, the reactivity of N-(2-bromophenyl)-and N-(2-iodophenyl)methanesulfonamide with terminal acetylenes has been explored to achieve a one-step synthesis of 1-methylsulfonyl-indoles, demonstrating the utility of these compounds in heterocyclic chemistry and the synthesis of biologically active molecules (Sakamoto et al., 1988). Furthermore, Friedel–Crafts-type alkylation with bromodifluoro(phenylsulfanyl)methane through α-fluorocarbocations has been used to synthesize thioesters, benzophenones, and xanthones, indicating the potential for creating diverse organic frameworks and derivatives for various scientific applications (Kuhakarn et al., 2011).

Environmental and Microbial Research

Methanesulfonamide derivatives also find applications in environmental and microbial research. Studies have shown the effects of 2-Bromoethanesulfonic Acid and 2-Chloroethanesulfonic Acid on acetate utilization in methanogenic processes, offering insights into microbial metabolism and potential environmental impacts of these compounds. Such research highlights the interaction between synthetic chemicals and biological systems, contributing to our understanding of environmental biodegradation and the role of microorganisms in pollutant breakdown (Bouwer & McCarty, 1983).

Antibacterial Activity

Sulfonamide derivatives, including those related to (2-Bromo-3-chlorophenyl)methanesulfonamide, have been studied for their antibacterial properties. Research involving the synthesis and characterization of new sulfonamide derivatives and their metal complexes revealed promising antibacterial activities against both gram-positive and gram-negative bacteria. This indicates the potential therapeutic applications of these compounds in combating bacterial infections and their role in the development of new antibacterial agents (Özdemir et al., 2009).

Advanced Materials and Catalysis

The development of sufficiently chemoselective N-acylation reagents based on N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides exemplifies the application of methanesulfonamide derivatives in materials science and catalysis. These reagents show good chemoselectivity, underlining their utility in the precise synthesis of complex organic molecules and materials (Kondo et al., 2000).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(2-bromo-3-chlorophenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrClNO2S/c8-7-5(4-13(10,11)12)2-1-3-6(7)9/h1-3H,4H2,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPXRFVXQUPLDEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Br)CS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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